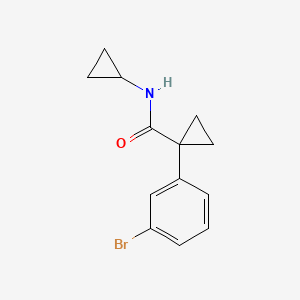
1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further linked to a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide typically involves the substitution reaction between a bromine atom on a benzene ring and a hydrogen atom on cyclopropane . A common method includes reacting a bromine compound with cyclopropane, followed by appropriate chemical treatment to obtain the target product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar substitution reactions, optimized for higher yields and purity. The process would likely include steps such as bromination, cyclopropanation, and subsequent amide formation under controlled conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typically involves reagents like FeBr3 to facilitate the reaction.
Oxidation: Mild oxidizing agents can be used to achieve selective oxidation of specific functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution may yield various substituted derivatives of the original compound .
Scientific Research Applications
1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, affecting the activity of enzymes involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromophenyl)-heliamine: A compound with similar structural features, used in pharmacokinetic studies.
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Another bromophenyl derivative with biological activity.
Uniqueness: 1-(3-Bromophenyl)-N-cyclopropylcyclopropanecarboxamide is unique due to its specific combination of a bromophenyl group and a cyclopropanecarboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-cyclopropylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-10-3-1-2-9(8-10)13(6-7-13)12(16)15-11-4-5-11/h1-3,8,11H,4-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEIBHRQYFQBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2(CC2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














